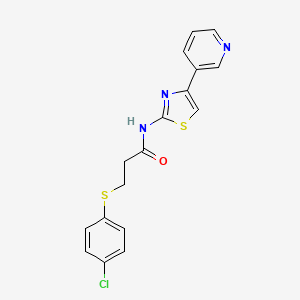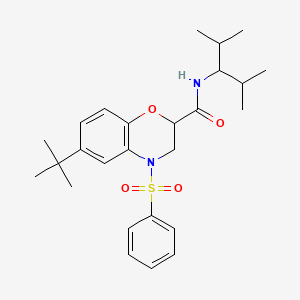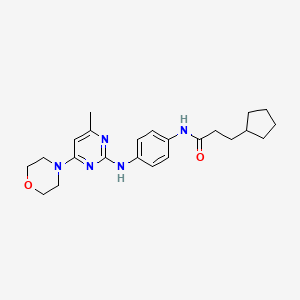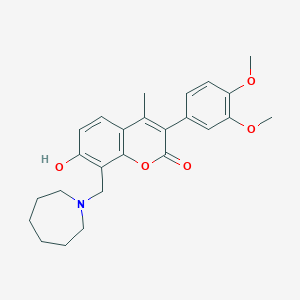![molecular formula C26H21ClO6 B11253914 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253914.png)
6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, indole derivatives are crystalline and colorless, with specific odors .
Preparation Methods
Synthetic Routes:: One efficient method for synthesizing this compound involves a base-catalyzed Claisen-Schmidt condensation. Specifically, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one can be prepared by stirring an ethanolic solution of p-bromo benzaldehyde and 3,4-dimethoxy acetophenone in the presence of 10% potassium hydroxide .
Chemical Reactions Analysis
Reactions:: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For example, it may participate in nucleophilic substitution reactions or undergo oxidative transformations.
Major Products:: The major products formed from these reactions would vary based on the specific reaction conditions. Further research would be needed to provide precise details on individual reaction outcomes.
Scientific Research Applications
Chemistry:: Indole derivatives find applications in medicinal chemistry, where they serve as pharmacophores in drug design. Researchers explore their potential as lead compounds for developing novel drugs.
Biology:: Indole derivatives may exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities. These properties make them interesting targets for biological research.
Medicine:: While specific clinical applications for this compound are not well-documented, its structural features suggest potential therapeutic relevance. Further studies are necessary to uncover specific medical applications.
Industry:: Indole derivatives may have applications in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Uniqueness:: The unique features of this compound lie in its specific substitution pattern and the combination of the indole scaffold with the chromenone moiety.
Similar Compounds:: While I don’t have information on directly similar compounds, other indole derivatives with related structures may share some properties. Exploring the literature could reveal additional compounds for comparison.
Properties
Molecular Formula |
C26H21ClO6 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C26H21ClO6/c1-15-20-13-19(32-14-21(28)16-4-7-18(27)8-5-16)9-11-22(20)33-26(29)25(15)17-6-10-23(30-2)24(12-17)31-3/h4-13H,14H2,1-3H3 |
InChI Key |
BUWWWRYVAITXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11253833.png)
![2-{[6-Amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B11253846.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11253853.png)

![N-(2-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253859.png)
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11253862.png)
![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11253866.png)
![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253875.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253883.png)

![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B11253889.png)
![N-Cyclohexyl-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11253907.png)
